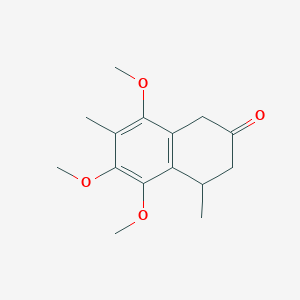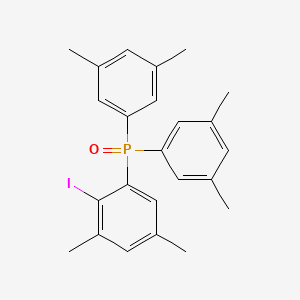
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine oxides It is characterized by the presence of two 3,5-dimethylphenyl groups and one 2-iodo-3,5-dimethylphenyl group attached to a central phosphorus atom
Vorbereitungsmethoden
The synthesis of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylphosphine with iodine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound can be used in the study of biological systems where phosphine oxides play a role.
Industry: Used in the production of advanced materials and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis(3,5-dimethylphenyl)(2-iodo-3,5-dimethylphenyl)oxo-lambda~5~-phosphane include:
Bis(3,5-dimethylphenyl)phosphine: Lacks the iodine atom and has different reactivity.
Bis(3,5-dimethylphenyl)phosphine oxide: Similar structure but without the iodine substitution.
Phosphine oxide derivatives: Various derivatives with different substituents on the phenyl rings.
Eigenschaften
CAS-Nummer |
540743-29-1 |
|---|---|
Molekularformel |
C24H26IOP |
Molekulargewicht |
488.3 g/mol |
IUPAC-Name |
1-bis(3,5-dimethylphenyl)phosphoryl-2-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C24H26IOP/c1-15-7-16(2)11-21(10-15)27(26,22-12-17(3)8-18(4)13-22)23-14-19(5)9-20(6)24(23)25/h7-14H,1-6H3 |
InChI-Schlüssel |
KFCPFIZVJRBHLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3I)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


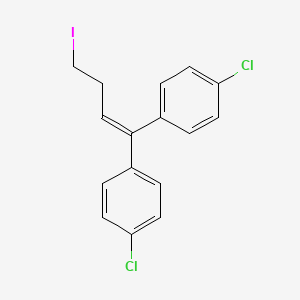
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

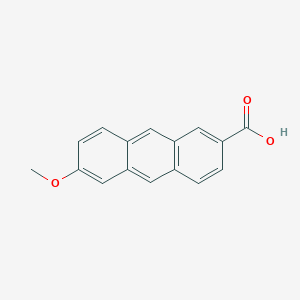
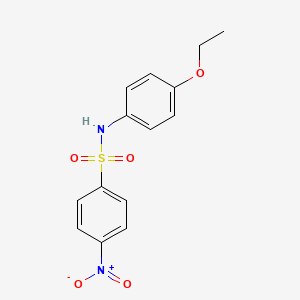
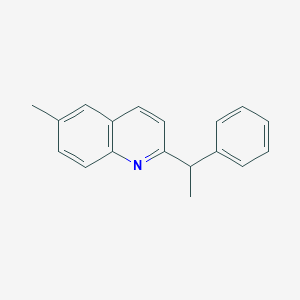
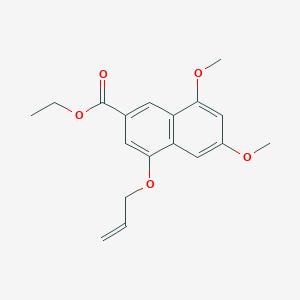
![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)
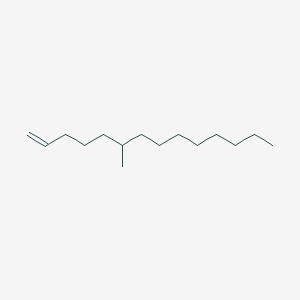
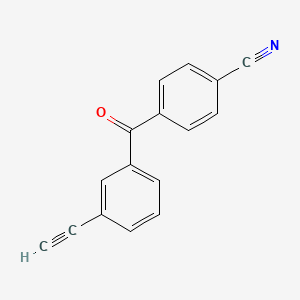
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
